2-Fluoro-6h-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6h-benzo[c]chromen-6-one is a fluorinated derivative of the benzo[c]chromen-6-one family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6h-benzo[c]chromen-6-one typically involves the reaction of fluorinated precursors with benzo[c]chromen-6-one derivatives. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an aqueous acetonitrile solution . The reaction is carried out at elevated temperatures (around 50°C) for an extended period (approximately 27 hours) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve advanced one-pot synthetic methods. These methods utilize transition-metal-free, mild base-promoted domino reactions of substituted 2-hydroxychalcones with β-ketoesters . This approach provides a rapid and efficient route for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6h-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby modulating intracellular signaling pathways . This inhibition can lead to various therapeutic effects, including neuroprotection and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
6H-benzo[c]chromen-6-one: The non-fluorinated parent compound.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one, known for their cognitive-enhancing properties.
Alkoxylated benzo[c]chromen-6-one derivatives: These compounds have been studied for their potential as phosphodiesterase inhibitors.
Uniqueness: 2-Fluoro-6h-benzo[c]chromen-6-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorinated derivative exhibits distinct biological activities compared to its non-fluorinated counterparts, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H7FO2 |
---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
2-fluorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7FO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H |
InChI-Schlüssel |
RAAOHXKMORXNGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.